molecular formula C15H19N3OS B2457549 1-(Tert-butyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea CAS No. 2034315-44-9

1-(Tert-butyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2457549
CAS No.: 2034315-44-9
M. Wt: 289.4
InChI Key: XBORKYQYECIGJY-UHFFFAOYSA-N
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Description

1-(Tert-butyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea is an organic compound that features a urea moiety substituted with a tert-butyl group and a pyridine-thiophene hybrid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea typically involves the reaction of tert-butyl isocyanate with a suitable amine precursor. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction conditions often include mild heating to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Tert-butyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(Tert-butyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyridine-thiophene hybrid structure allows for interactions with various biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Tert-butyl)-3-(pyridin-3-ylmethyl)urea: Lacks the thiophene ring, which may affect its biological activity and chemical reactivity.

    1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea: Contains a furan ring instead of a thiophene ring, which may influence its electronic properties and reactivity.

Uniqueness

1-(Tert-butyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea is unique due to the presence of both a thiophene and a pyridine ring, which can confer distinct electronic and steric properties. These features may enhance its interactions with biological targets or its utility in material science applications.

Properties

IUPAC Name

1-tert-butyl-3-[(2-thiophen-2-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-15(2,3)18-14(19)17-10-11-6-4-8-16-13(11)12-7-5-9-20-12/h4-9H,10H2,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBORKYQYECIGJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC1=C(N=CC=C1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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